(2-(Methylthio)pyrimidin-5-yl)methanol (2-(Methylthio)pyrimidin-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 19858-50-5
VCID: VC20749242
InChI: InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3
SMILES: CSC1=NC=C(C=N1)CO
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol

(2-(Methylthio)pyrimidin-5-yl)methanol

CAS No.: 19858-50-5

Cat. No.: VC20749242

Molecular Formula: C6H8N2OS

Molecular Weight: 156.21 g/mol

* For research use only. Not for human or veterinary use.

(2-(Methylthio)pyrimidin-5-yl)methanol - 19858-50-5

Specification

CAS No. 19858-50-5
Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
IUPAC Name (2-methylsulfanylpyrimidin-5-yl)methanol
Standard InChI InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3
Standard InChI Key ZEIJWLQVULZDCE-UHFFFAOYSA-N
SMILES CSC1=NC=C(C=N1)CO
Canonical SMILES CSC1=NC=C(C=N1)CO

Introduction

Chemical Identity and Structural Information

(2-(Methylthio)pyrimidin-5-yl)methanol is a heterocyclic organic compound with a six-membered pyrimidine ring as its core structure. The compound features two nitrogen atoms at positions 1 and 3 of the ring, a methylthio group (SCH₃) at position 2, and a hydroxymethyl group (CH₂OH) at position 5. This structural arrangement gives the molecule distinct chemical properties and reactivity patterns that make it useful in various chemical applications and syntheses .

Chemical Identifiers

The compound is identified by various systematic and registry designations that help in its unambiguous identification across chemical databases and literature. These identifiers are essential for researchers working with this compound.

Identifier TypeValue
Chemical FormulaC₆H₈N₂OS
Molecular Weight156.21 g/mol
CAS Number19858-50-5
IUPAC Name(2-methylsulfanylpyrimidin-5-yl)methanol
Standard InChIInChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3
InChI KeyZEIJWLQVULZDCE-UHFFFAOYSA-N
SMILESCSC1=NC=C(C=N1)CO

Synonyms and Alternative Names

The compound is known by several synonyms in chemical literature and commercial catalogs, which can be useful when searching for this compound across different sources:

  • 5-Pyrimidinemethanol, 2-(Methylthio)- (8Ci,9CI)

  • (2-(Methylthio)Pyrimidin-5-Yl)Methanol

  • 5-Hydroxymethyl-2-Methylthiopyrimidine

  • 5-Pyrimidinemethanol,2-(Methylthio)-

  • 2-(Methylthio)-5-Pyrimidinemethanol

Physicochemical Properties

Understanding the physicochemical properties of (2-(Methylthio)pyrimidin-5-yl)methanol is crucial for predicting its behavior in chemical reactions, formulations, and biological systems. These properties influence its solubility, stability, and potential interactions with other molecules.

Physical State and Appearance

Limited information is available regarding the physical appearance of pure (2-(Methylthio)pyrimidin-5-yl)methanol. Commercial sources typically provide it as a research chemical without detailed descriptions of its physical state .

Thermodynamic Properties

The compound exhibits specific thermodynamic properties that are relevant to its handling, storage, and use in chemical processes:

PropertyValueNotes
Boiling Point322.8±17.0 °C at 760 mmHgCalculated value
Melting PointNot specified in available data-
Density1.30±0.1 g/cm³ at 20°C, 760 TorrCalculated value
Flash PointNot specified in available data-

Chemical Reactivity and Functional Properties

The chemical behavior of (2-(Methylthio)pyrimidin-5-yl)methanol is determined by its functional groups and their positions within the molecule. Understanding these reactivity patterns is essential for its application in synthetic chemistry and other fields.

Reactive Centers

(2-(Methylthio)pyrimidin-5-yl)methanol contains several reactive centers that can participate in different types of chemical transformations:

  • The hydroxyl group of the hydroxymethyl substituent can undergo typical alcohol reactions, including oxidation, esterification, and etherification.

  • The methylthio group can participate in nucleophilic aromatic substitution reactions.

  • The pyrimidine ring contains nitrogen atoms that can serve as weak bases or nucleophiles in certain reactions.

  • The CH₂ group of the hydroxymethyl moiety represents a potentially reactive benzylic-type position .

Synthesis and Preparation

Hazard StatementCodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
Signal WordWarning

Precautionary Measures

The compound requires specific precautionary measures for safe handling:

Precautionary StatementCodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Related Compounds and Structural Analogs

Several structural analogs of (2-(Methylthio)pyrimidin-5-yl)methanol appear in the chemical literature and commercial catalogs. Comparing these compounds provides insight into structure-property relationships and potential applications.

(2-Methylpyrimidin-5-yl)methanol

This analog (CAS: 2239-83-0) differs from our target compound by having a methyl group at position 2 instead of a methylthio group. Its properties include:

PropertyValue
Chemical FormulaC₆H₈N₂O
Molecular Weight124.141
Melting Point102-103°C
Boiling Point236.9±15.0 °C at 760 mmHg
Density1.2±0.1 g/cm³

The replacement of the methylthio group with a methyl group reduces the molecular weight and likely affects the compound's solubility profile and reactivity patterns .

(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol

This compound (CAS: 17759-40-9) maintains the methylthio group at position 2 but adds a methyl group at position 4 of the pyrimidine ring:

PropertyValue
Chemical FormulaC₇H₁₀N₂OS
Molecular Weight170.23 g/mol
CAS Number17759-40-9

The additional methyl group increases the molecular weight and likely affects the electronic properties of the pyrimidine ring, potentially altering its reactivity and biological properties .

(4-(ethylamino)-2-(Methylthio)pyrimidin-5-yl)methanol

This more complex analog (CAS: 185040-34-0) contains both a methylthio group at position 2 and an ethylamino group at position 4:

PropertyValue
Chemical FormulaC₈H₁₃N₃OS
Molecular Weight199.27
CAS Number185040-34-0

The addition of the ethylamino group significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule, potentially enhancing its ability to interact with biological targets .

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